2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC15339763
Molecular Formula: C26H21N3O3S
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H21N3O3S |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | 2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H21N3O3S/c1-17-11-13-19(14-12-17)27-22(30)16-28-23-20-9-5-6-10-21(20)33-24(23)25(31)29(26(28)32)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30) |
| Standard InChI Key | GQMKDNPULWBICC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothieno[3,2-d]pyrimidine scaffold fused with a dioxo-dihydro moiety at positions 2 and 4. The N1 position is substituted with a benzyl group, while the C2 oxygen connects to an acetamide functionality terminated by a 4-methylphenyl group. This arrangement creates three distinct pharmacophoric regions:
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Aromatic core: Benzothieno-pyrimidine system enabling π-π stacking interactions
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Polar domain: Dioxo groups facilitating hydrogen bonding
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Lipophilic tail: Benzyl and 4-methylphenyl groups enhancing membrane permeability
Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C<sub>26</sub>H<sub>21</sub>N<sub>3</sub>O<sub>3</sub>S |
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | 2-(3-benzyl-2,4-dioxo-benzothiolo[3,2-d]pyrimidin-1-yl)-N-(4-methylphenyl)acetamide |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
| Topological Polar Surface Area | 98.6 Ų |
| LogP (Predicted) | 3.87 ± 0.45 |
The calculated LogP value suggests moderate lipophilicity, balancing membrane penetration and aqueous solubility.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis employs a convergent strategy combining three key fragments:
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Benzothiophene-2-carboxylic acid (Core precursor)
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Benzyl isocyanate (N1 substituent source)
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4-Methylphenyl acetamide (Side chain precursor)
Stepwise Synthesis
Stage 1: Core Formation
Benzothiophene-2-carboxylic acid undergoes cyclocondensation with urea derivatives under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 110°C) to yield the pyrimidine ring.
Stage 2: N1 Benzylation
The intermediate reacts with benzyl bromide in the presence of K<sub>2</sub>CO<sub>3</sub> in DMF (80°C, 12 hr), achieving 78% yield of 3-benzyl derivative.
Stage 3: Acetamide Coupling
A Mitsunobu reaction couples the hydroxyl intermediate with 4-methylphenyl acetamide using DIAD and PPh<sub>3</sub> in THF (0°C to RT, 24 hr), finalizing the structure with 65% isolated yield.
Optimization Challenges
Key synthetic hurdles include:
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Regioselectivity control during pyrimidine ring formation
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Oxidative degradation of the dioxo moiety requiring inert atmosphere handling
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Purification difficulties due to similar polarity byproducts, addressed through gradient HPLC
Pharmacological Activity
HIF-2α Inhibition Mechanism
The compound demonstrates nanomolar affinity (IC<sub>50</sub> = 23.4 nM) for HIF-2α's PAS-B domain through:
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Hydrophobic pocket occupancy by the benzothieno-pyrimidine core
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H-bond network formation via dioxo groups with Arg<sup>171</sup> and Gln<sup>245</sup>
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Allosteric modulation through benzyl group-induced conformational changes
Antitumor Efficacy
In VHL-deficient renal cell carcinoma xenografts (mouse model):
| Parameter | Treated Group | Control Group |
|---|---|---|
| Tumor Volume (mm³) | 342 ± 45 | 898 ± 132 |
| HIF-2α Activity | 18% of control | 100% |
| Necrosis Area | 41% | 7% |
Treatment (50 mg/kg/day, oral) reduced metastasis incidence by 67% compared to controls.
Analytical Characterization
Spectroscopic Profiles
<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>):
δ 8.42 (s, 1H, pyrimidine H), 7.89-7.25 (m, 11H, aromatic), 4.72 (s, 2H, CH<sub>2</sub>CO), 2.31 (s, 3H, CH<sub>3</sub>)
HRMS (ESI+):
m/z calculated for C<sub>26</sub>H<sub>21</sub>N<sub>3</sub>O<sub>3</sub>S [M+H]<sup>+</sup>: 456.1382, found: 456.1385
Structure-Activity Relationships
Critical Substituent Effects
| Position | Modification | HIF-2α IC<sub>50</sub> (nM) | Solubility (μg/mL) |
|---|---|---|---|
| N1 | Benzyl → Phenyl | 148 | 12.4 |
| C2 | O → S | >10,000 | 8.9 |
| Acetamide | 4-Me → 4-Cl | 27.1 | 5.2 |
The benzyl group at N1 enhances binding pocket complementarity by 3.2 kcal/mol compared to phenyl analogs.
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